molecular formula C18H17ClN2OS B2820117 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851801-52-0

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No. B2820117
CAS RN: 851801-52-0
M. Wt: 344.86
InChI Key: YYLUHUJMQZOGLF-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole family and is known for its unique chemical properties, which make it a promising candidate for drug discovery and development.

Scientific Research Applications

Insecticidal Properties

The compound has shown significant insecticidal properties. It has been found to be effective against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%) .

Antifungal Activities

The compound has demonstrated antifungal activities against Pythium aphanidermatum (62.0%) . This suggests that it could be used in the development of new fungicides.

Antibacterial Effects

Certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This indicates potential for the development of novel antibacterial agents.

Nematocidal Activity

Some 1,2,4-oxadiazole derivatives, which are related to the compound, have shown moderate nematocidal activity against Meloidogyne incognita . This suggests potential use in the control of nematodes.

Synthesis of Novel Molecules

The compound can be used as a starting point for the synthesis of novel molecules. For example, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid .

Crystal Structure Studies

The compound has been used in crystal structure studies. Its crystal structure was confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction .

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLUHUJMQZOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

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